molecular formula C26H24N2O4 B5220985 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No. B5220985
M. Wt: 428.5 g/mol
InChI Key: HNSQMCJGOAPFAX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, commonly known as DIMEB, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. DIMEB is a derivative of indole-2-carboxylic acid and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DIMEB is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. DIMEB has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation. DIMEB has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
DIMEB has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. It has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. DIMEB has been demonstrated to improve cognitive function and memory in animal models, as well as reduce the levels of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIMEB in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. DIMEB is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using DIMEB is its relatively low potency compared to other neuroprotective compounds. Additionally, more research is needed to fully understand the long-term effects of DIMEB on the brain.

Future Directions

There are several future directions for research on DIMEB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DIMEB and its effects on various signaling pathways in the brain. Finally, more studies are needed to determine the optimal dosage and administration of DIMEB for therapeutic use.

Synthesis Methods

The synthesis of DIMEB involves the condensation reaction of 3,4-dimethoxyphenethylamine with indole-2-carboxylic acid, followed by the addition of acetic anhydride and acetic acid. The resulting product is then purified using recrystallization techniques. The yield of DIMEB is typically around 50%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

DIMEB has been shown to have potential uses in scientific research, particularly in the field of neuroscience. It has been demonstrated to have neuroprotective effects in vitro and in vivo, as well as anti-inflammatory properties. DIMEB has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-31-21-13-12-17(16-22(21)32-2)14-15-27-26(30)25(29)23-19-10-6-7-11-20(19)28-24(23)18-8-4-3-5-9-18/h3-13,16,28H,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSQMCJGOAPFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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